2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C15H16N2O3 It is a benzamide derivative that features a pyridine ring substituted with a methyl group and two methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents in aprotic solvents.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,4-dimethoxy-N-(6-methylpyridin-2-yl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2,4-Dimethoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both methoxy groups and a methyl-substituted pyridine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-4-6-14(16-10)17-15(18)12-8-7-11(19-2)9-13(12)20-3/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
XISSLOFDHWBKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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